1-Amino-3-phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-2-CYANO-3-PHENYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a][1,3]benzimidazole core, which is known for its significant biological and pharmacological activities .
Preparation Methods
The synthesis of 1-AMINO-2-CYANO-3-PHENYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzimidazole with appropriate aldehydes and nitriles under basic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-AMINO-2-CYANO-3-PHENYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the cyano group, forming different derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as sodium ethoxide and potassium carbonate . Major products formed from these reactions include various substituted benzimidazole derivatives .
Scientific Research Applications
1-AMINO-2-CYANO-3-PHENYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-AMINO-2-CYANO-3-PHENYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases or proteases, which are involved in various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-AMINO-2-CYANO-3-PHENYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:
4-Amino-2-Aryl-3-Cyano-1,2-Dihydropyrimido-[1,2-a]Benzimidazoles: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also have a pyrido[1,2-a][1,3]benzimidazole core but may have different functional groups and applications.
The uniqueness of 1-AMINO-2-CYANO-3-PHENYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H11N5 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-amino-3-phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C19H11N5/c20-10-13-17(12-6-2-1-3-7-12)14(11-21)19-23-15-8-4-5-9-16(15)24(19)18(13)22/h1-9H,22H2 |
InChI Key |
OSZIPIZACJAHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.